2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile
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Description
2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile, commonly known as HPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPA is a heterocyclic compound that contains a pyridazine ring and a phenylacetonitrile group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Anticonvulsant and Neurotoxicity Evaluation : A study by Shaquiquzzaman et al. (2012) synthesized a series of compounds related to 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile. These compounds were evaluated for anticonvulsant and neurotoxicity effects. Some were found to be highly active at low doses, indicating potential for seizure prevention (Shaquiquzzaman et al., 2012).
Anti-Ulcer Agents : Research by Yamada et al. (1981) involved the synthesis of pyridazine derivatives, including compounds structurally related to 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile. These compounds showed antisecretory activity and potential in anti-ulcer therapy (Yamada et al., 1981).
Photo-stability in Aqueous Solutions : Hanamori et al. (1992) investigated the photo-stability of a compound similar to 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile in aqueous solutions containing acetonitrile. They explored its degradation under various light sources, which is crucial for understanding the stability of such compounds (Hanamori et al., 1992).
Sonication Effects on Reactions : Tuulmets et al. (2014) studied the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. This research provides insights into the physical chemistry aspects that could be relevant for the synthesis or manipulation of compounds like 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile (Tuulmets et al., 2014).
Fluorescence Spectral Properties : The study by Tomin and Jaworski (2011) explored the spectral characteristics of a dye similar in structure to 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile, investigating its dual fluorescence in acetonitrile. Such research is significant for understanding the optical properties of related compounds (Tomin & Jaworski, 2011).
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11(8-14)12-6-7-13(17)16-15-12/h2-7,11H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMFNYHNRNOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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